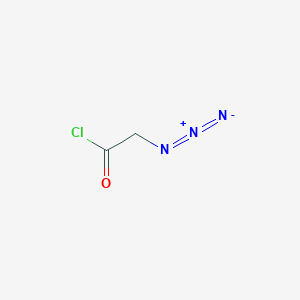
Chlorure de 2-azidoacétyle
Vue d'ensemble
Description
2-Azidoacetyl Chloride: is an organic compound with the molecular formula C₂H₂ClN₃O . It is a colorless to pale yellow liquid that is highly reactive due to the presence of both azido and acyl chloride functional groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of azido-containing compounds which are valuable in various chemical and biological applications.
Applications De Recherche Scientifique
2-Azidoacetyl Chloride has a wide range of applications in scientific research:
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
Target of Action
The primary target of 2-azidoacetyl chloride is the TraR Quorum Sensing (QS) receptor in Agrobacterium tumefaciens . This receptor plays a crucial role in bacterial communication and biofilm formation .
Mode of Action
2-Azidoacetyl chloride interacts with its target through hydrogen bonding . The two nitrogen atoms in the triazole ring of the compound form hydrogen bonds with GLN-2, and the carbonyl group (C=O) in the amide forms hydrogen bonds with water . Notably, the carbonyl group on the macrolides forms hydrogen bonds with the G-106 base in the DNA . These interactions may block quorum sensing expression through key amino acid residues or DNA bases in the TraR QS receptor .
Biochemical Pathways
This pathway is crucial for bacterial communication and biofilm formation . By inhibiting this pathway, 2-azidoacetyl chloride can potentially attenuate bacterial pathogenicity .
Result of Action
The primary result of 2-azidoacetyl chloride’s action is the inhibition of the quorum sensing pathway . It was found that the inhibition rate of a similar compound at 200 mg/L (0.45 mM) can reach 67% . This inhibition can potentially reduce bacterial pathogenicity and slow down the emergence of microbial resistance .
Analyse Biochimique
Biochemical Properties
It is known that azides, such as 2-Azidoacetyl Chloride, are energy-rich molecules with many applications . They can participate in a variety of organic reactions, suggesting that they may interact with a range of enzymes, proteins, and other biomolecules .
Cellular Effects
Chloride channels and transporters, which may interact with chloride-containing compounds like 2-Azidoacetyl Chloride, play crucial roles in various cellular processes, including the control of electrical excitability, extra- and intracellular ion homeostasis, and transepithelial transport .
Molecular Mechanism
It is known that benzylic halides, which include compounds like 2-Azidoacetyl Chloride, typically react via an SN1 pathway, involving a resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .
Metabolic Pathways
It is known that chloride ions, which are part of 2-Azidoacetyl Chloride, are involved in many metabolic processes .
Transport and Distribution
Active transport mechanisms allow molecules to move against their gradients, which could potentially apply to 2-Azidoacetyl Chloride .
Subcellular Localization
It is known that the subcellular localization of a product can significantly affect its activity or function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Azidoacetyl Chloride can be synthesized through the reaction of 2-azidoacetic acid with oxalyl chloride . The reaction typically involves the following steps:
Preparation of 2-azidoacetic acid: This is achieved by reacting with .
Conversion to 2-azidoacetyl chloride: The 2-azidoacetic acid is then treated with oxalyl chloride, resulting in the formation of 2-azidoacetyl chloride.
Industrial Production Methods: Industrial production of 2-azidoacetyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial in industrial settings to minimize by-products and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azidoacetyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The acyl chloride group can be hydrolyzed to form 2-azidoacetic acid.
Common Reagents and Conditions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction is commonly used to form triazoles from 2-azidoacetyl chloride.
Hydrogenation: Reduction of the azido group can be achieved using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azido group.
2-Azidoacetic Acid: Formed through hydrolysis of the acyl chloride group.
Comparaison Avec Des Composés Similaires
2-Azidoacetic Acid: Similar in structure but lacks the acyl chloride group.
Azidoacetyl Bromide: Similar in structure but contains a bromine atom instead of chlorine.
Uniqueness of 2-Azidoacetyl Chloride:
Dual Functional Groups: The presence of both azido and acyl chloride groups makes 2-azidoacetyl chloride highly versatile in organic synthesis.
Propriétés
IUPAC Name |
2-azidoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O/c3-2(7)1-5-6-4/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHXTVABLHHRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447932 | |
| Record name | 2-azidoacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30426-58-5 | |
| Record name | 2-azidoacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B1654937.png)


![Spiro[bicyclo[3.3.1]nonane-3,2'-oxiran]-7-one](/img/structure/B1654941.png)

![4-[2,2,3,3,4,4,5,5-Octafluoro-1-(4-hydroxyphenyl)pentyl]phenol](/img/structure/B1654943.png)

